molecular formula C10H12ClNO B13055846 1-Amino-1-(4-chloro-2-methylphenyl)acetone

1-Amino-1-(4-chloro-2-methylphenyl)acetone

Katalognummer: B13055846
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: OVHWEQOXDKLJIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(4-chloro-2-methylphenyl)acetone is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2-methylphenyl group

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)acetone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and acetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and other advanced techniques to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Amino-1-(4-chloro-2-methylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(4-chloro-2-methylphenyl)acetone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Amino-1-(4-chloro-2-methylphenyl)acetone exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.

    Pathways Involved: The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(4-chloro-2-methylphenyl)acetone can be compared with similar compounds, such as:

    1-Amino-1-(4-chlorophenyl)acetone: Lacks the methyl group, leading to different chemical properties and reactivity.

    1-Amino-1-(4-methylphenyl)acetone: Lacks the chlorine atom, resulting in distinct biological activity and applications.

    1-Amino-1-(2-methylphenyl)acetone: The position of the methyl group affects the compound’s steric and electronic properties.

Eigenschaften

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

1-amino-1-(4-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI-Schlüssel

OVHWEQOXDKLJIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.